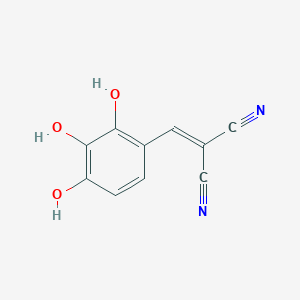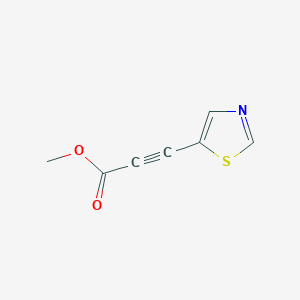
2-(2,3,4-Trihydroxybenzylidene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trihydroxybenzylidene)malononitrile is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of three hydroxyl groups attached to a benzylidene moiety, which is further linked to a malononitrile group. The presence of these functional groups imparts significant reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-Trihydroxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction can be catalyzed by hydrotalcites, which are solid bases that can be modified with metals like titanium or zinc to enhance their activity and selectivity . The reaction conditions often involve mild temperatures (around 60°C) and solvents like ethyl acetate .
Industrial Production Methods: Industrial production of this compound can be scaled up using similar catalytic processes. The use of eco-friendly and reusable catalysts like Ti-Al-Mg hydrotalcite ensures a green synthesis route . The process parameters, such as the mole ratio of reactants and catalyst loading, are optimized to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3,4-Trihydroxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes like tyrosinase. It forms hydrogen bonds and hydrophobic interactions with specific residues in the enzyme’s active site, inhibiting its activity . This inhibition reduces melanin production, making it useful in cosmetic applications for skin lightening .
Comparison with Similar Compounds
- 2-(3,4-Dihydroxybenzylidene)malononitrile
- 4-Methoxybenzylidenemalononitrile
- N-(3’,4’-Dihydroxybenzylidenecyanoacetyl)indoline
Comparison: 2-(2,3,4-Trihydroxybenzylidene)malononitrile is unique due to the presence of three hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a more potent inhibitor of enzymes like tyrosinase compared to its analogs with fewer hydroxyl groups .
Properties
Molecular Formula |
C10H6N2O3 |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
2-[(2,3,4-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)3-7-1-2-8(13)10(15)9(7)14/h1-3,13-15H |
InChI Key |
UTZAXOFRFVDDQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=C(C#N)C#N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)


![{5'-[3,5-Bis(diphenylamino)phenyl][2,2'-bithiophen]-5-yl}boronic acid](/img/structure/B13149775.png)

